molecular formula C13H25NO3 B13327069 tert-Butyl (3R,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate

tert-Butyl (3R,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate

Cat. No.: B13327069
M. Wt: 243.34 g/mol
InChI Key: YSHJJLOEKWOTLZ-MNOVXSKESA-N
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Description

tert-Butyl (3R,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by providing precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields primary alcohols, while substitution reactions can produce various substituted pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems . These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3R,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate is unique due to its specific structural configuration and the presence of both a tert-butyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-(2-methylpropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-9(2)6-10-7-14(8-11(10)15)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3/t10-,11+/m1/s1

InChI Key

YSHJJLOEKWOTLZ-MNOVXSKESA-N

Isomeric SMILES

CC(C)C[C@@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC1CN(CC1O)C(=O)OC(C)(C)C

Origin of Product

United States

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